molecular formula C12H13NO B11906041 4-(Dimethylamino)naphthalen-1-ol CAS No. 54263-79-5

4-(Dimethylamino)naphthalen-1-ol

Cat. No.: B11906041
CAS No.: 54263-79-5
M. Wt: 187.24 g/mol
InChI Key: QTXDOZVNRMLLPN-UHFFFAOYSA-N
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Description

4-(Dimethylamino)naphthalen-1-ol is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 1-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)naphthalen-1-ol typically involves the reaction of 4-nitronaphthalene-1-ol with dimethylamine. The process includes the reduction of the nitro group to an amino group, followed by methylation to introduce the dimethylamino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 4-(dimethylamino)naphthalen-1-one.

    Reduction: Formation of various reduced derivatives depending on the conditions.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Dimethylamino)naphthalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)naphthalen-1-ol is primarily based on its ability to participate in intramolecular charge transfer (ICT). The dimethylamino group acts as an electron donor, while the naphthalene ring acts as an electron acceptor. This ICT process is responsible for the compound’s strong fluorescence and its ability to interact with various molecular targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)naphthalen-1-ol is unique due to its specific structural configuration, which allows for efficient intramolecular charge transfer and strong fluorescence. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and optoelectronics .

Properties

CAS No.

54263-79-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(dimethylamino)naphthalen-1-ol

InChI

InChI=1S/C12H13NO/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,14H,1-2H3

InChI Key

QTXDOZVNRMLLPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

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